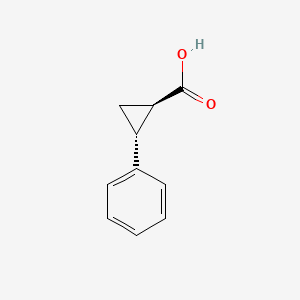
trans-2-Phenylcyclopropanecarboxylic acid
Descripción general
Descripción
“trans-2-Phenylcyclopropanecarboxylic Acid” is a chemical compound with the CAS Number: 939-90-2 . It has a molecular weight of 162.19 g/mol . The IUPAC name for this compound is (1R,2R)-2-phenylcyclopropane-1-carboxylic acid .
Molecular Structure Analysis
The molecular formula of “this compound” is C10H10O2 . The InChI code for this compound is 1S/C10H10O2/c11-10(12)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,11,12)/t8-,9+/m1/s1 .Physical And Chemical Properties Analysis
“this compound” is a white to tan solid . It has a density of 1.3±0.1 g/cm3, a boiling point of 317.1±31.0 °C at 760 mmHg, and a flash point of 144.3±19.5 °C . The compound has a molar refractivity of 44.4±0.3 cm3, and a molar volume of 129.7±3.0 cm3 .Aplicaciones Científicas De Investigación
Muconic Acid as a Platform Chemical
Muconic acid, with its isomeric forms including cis,cis-MA, cis,trans-MA, and trans,trans-MA, illustrates the potential of cyclic and carboxylic acid-containing compounds in the biobased economy. It serves as a starting material for synthesizing value-added products and as a monomer for producing specialty polymers. This emphasizes the utility of structurally similar compounds like trans-2-phenylcyclopropanecarboxylic acid in chemical synthesis and material science (Khalil et al., 2020).
Retinoids in Cancer Therapy
The discussion on retinoids, including all-trans retinoic acid, and their application in cancer therapy provides insight into how structurally related compounds might interact with biological systems. These compounds modulate gene expression via specific nuclear receptors and have shown efficacy in various cancers, hinting at the potential biomedical applications of similar compounds (Smith et al., 1992).
Antifibrinolytic and Hemostatic Applications
Tranexamic acid, a synthetic derivative relevant to the discussion of this compound due to its application in medicine, showcases the potential of carboxylic acids in clinical settings. Its use in reducing bleeding in various medical conditions suggests that structurally or functionally similar compounds might find applications in hemostasis and antifibrinolytic therapies (McCormack, 2012).
Cinnamic Acid Derivatives in Anticancer Research
The exploration of cinnamic acid derivatives as anticancer agents demonstrates the impact that structural modifications can have on biological activity. This underscores the potential of this compound, once derivatized, to serve as a scaffold for developing new anticancer agents (De et al., 2011).
Biotechnological Routes from Lactic Acid
The review of lactic acid as a feedstock for producing various chemicals through biotechnological routes highlights the growing interest in utilizing carboxylic acids for sustainable chemical synthesis. This suggests the potential for this compound in green chemistry and biotechnology (Gao et al., 2011).
Safety and Hazards
The safety data sheet suggests that if inhaled, the person should be moved into fresh air and given artificial respiration if not breathing . In case of skin contact, it should be washed off with soap and plenty of water . If swallowed, the mouth should be rinsed with water . It is also advised to avoid dust formation and ingestion .
Propiedades
IUPAC Name |
(1R,2R)-2-phenylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-10(12)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,11,12)/t8-,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDDRJBFJBDEPW-DTWKUNHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301272871 | |
| Record name | trans-2-Phenylcyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301272871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
939-90-2, 3471-10-1 | |
| Record name | trans-2-Phenylcyclopropanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=939-90-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenylcyclopropanecarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000939902 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Phenyl-1-cyclopropanecarboxylic acid, (1R-trans)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003471101 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 939-90-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40846 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | trans-2-Phenylcyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301272871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-2-phenylcyclopropanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.151 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1R,2R)-2-phenylcyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-PHENYL-1-CYCLOPROPANECARBOXYLIC ACID, TRANS-(±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AJY6BGY81V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-PHENYL-1-CYCLOPROPANECARBOXYLIC ACID, (1R-TRANS)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7696C9G4PM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the absolute configuration of trans-2-Phenylcyclopropanecarboxylic acid?
A1: Research has established the absolute configurations of trans-1,2-cyclopropanedicarboxylic acid and this compound. [] This information is crucial for understanding the stereochemistry and its impact on the biological and chemical properties of these compounds.
Q2: How does the cyclopropane ring in this compound influence its chemical properties?
A2: Studies have investigated how the cyclopropane ring in compounds like this compound affects the transmission of electronic effects. [] Comparing the ionization constants of m- and p-substituted β-Phenylpropionic, cis- and trans-2-Phenylcyclopropanecarboxylic acids in 50% ethanol provided insights into the electronic influence of the cyclopropane ring. []
Q3: What spectroscopic techniques have been used to study this compound and its derivatives?
A3: Vibrational circular dichroism (VCD) spectroscopy has been employed to study this compound derivatives and related compounds. [, ] This technique provides valuable information about the three-dimensional structure and absolute configuration of chiral molecules. Additionally, selective double- and zero-quantum spectroscopy, a specialized nuclear magnetic resonance (NMR) technique, has been used to analyze this compound. This method helps in selectively exciting and observing specific spin systems within the molecule, providing detailed structural information. []
Q4: Has this compound been synthesized using heterogeneous catalysts?
A4: Yes, researchers have explored the synthesis of cyclopropanecarboxylic acids, including potentially this compound, using copper chromite spinel nanoparticles (CuCr2O4) combined with basic ionic liquids. [] This approach highlights the potential for developing more sustainable and efficient catalytic processes for synthesizing this class of compounds.
Q5: Are there any known synthetic routes for producing deuterium-labeled this compound?
A5: While the provided abstracts do not specifically mention deuterium labeling of this compound, research on deuterium-labeled tranylcypromine hydrochloride, a compound with a cyclopropane ring, suggests the feasibility of such labeling strategies. [] The ability to introduce deuterium labels could be valuable for mechanistic studies, metabolic profiling, or other applications where isotopic labeling is beneficial.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(1,1-Dimethylethyl)-7-(5-methyl-3-isoxazolyl)-2-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]-pyrazolo[1,5-d][1,2,4]triazine](/img/structure/B3424337.png)


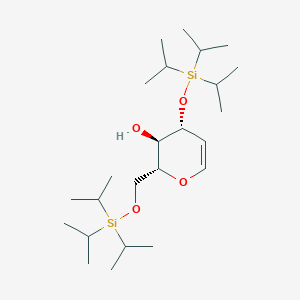

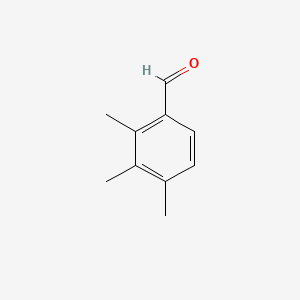



![Benzo[c]cinnoline](/img/structure/B3424390.png)

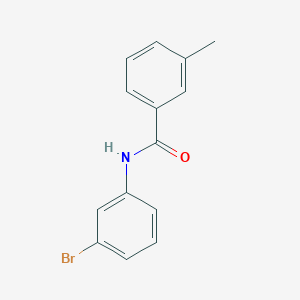
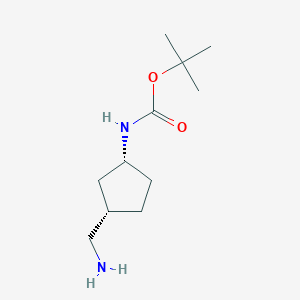
![ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate](/img/structure/B3424422.png)